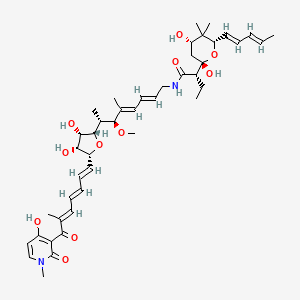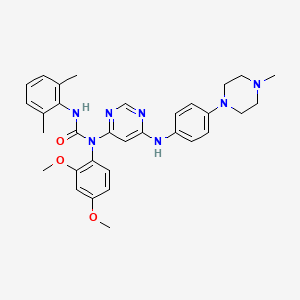
Ácido Hidroxi-PEG6
Descripción general
Descripción
Hydroxy-PEG6-acid, also known as 3,6,9,12,15,18-Hexaoxaheneicosan-21-oic acid, is a polyethylene glycol (PEG) derivative. This compound features a hydroxyl group at one end and a carboxylic acid group at the other end. It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates due to its hydrophilic nature and ability to increase solubility in aqueous media .
Aplicaciones Científicas De Investigación
Hydroxy-PEG6-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the selective degradation of target proteins through the ubiquitin-proteasome system.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Used in the formulation of hydrogels, micelles, and nanoparticles for various applications .
Mecanismo De Acción
Target of Action
Hydroxy-PEG6-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
Hydroxy-PEG6-acid, as a polyethylene glycol (PEG)-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of Hydroxy-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining protein homeostasis by removing misfolded or damaged proteins and controlling the levels of regulatory proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media This property can enhance the bioavailability of the PROTACs synthesized using Hydroxy-PEG6-acid
Result of Action
The result of the action of Hydroxy-PEG6-acid, when used as a linker in PROTACs, is the selective degradation of the target protein . This degradation can lead to the downregulation of the target protein’s function, which can be beneficial in cases where the target protein is overexpressed or mutated in disease states .
Action Environment
The action of Hydroxy-PEG6-acid, as part of a PROTAC, takes place intracellularly, within the environment of the cell
Análisis Bioquímico
Biochemical Properties
Hydroxy-PEG6-acid interacts with primary amine groups in the presence of activators to form a stable amide bond . This interaction is crucial in the formation of PROTACs . The hydrophilic PEG spacer in Hydroxy-PEG6-acid increases its solubility in aqueous media , making it a suitable linker in the creation of PROTACs .
Cellular Effects
The primary cellular effect of Hydroxy-PEG6-acid is its role in the formation of PROTACs . PROTACs are a class of drugs that work by tagging certain proteins for degradation . By acting as a linker in PROTACs, Hydroxy-PEG6-acid plays a crucial role in the selective degradation of target proteins .
Molecular Mechanism
Hydroxy-PEG6-acid functions as a linker in the synthesis of PROTACs . PROTACs work by binding to a target protein and an E3 ubiquitin ligase . Once the PROTAC has bound to both proteins, the target protein is ubiquitinated and subsequently degraded by the proteasome . Hydroxy-PEG6-acid, as a part of the PROTAC, facilitates this process .
Temporal Effects in Laboratory Settings
As a part of PROTACs, it may contribute to the temporal dynamics of protein degradation .
Metabolic Pathways
As a part of PROTACs, it plays a role in the ubiquitin-proteasome system , a crucial pathway for protein degradation in cells .
Transport and Distribution
As a part of PROTACs, it may be distributed wherever these molecules exert their effects .
Subcellular Localization
As a part of PROTACs, it may be localized wherever these molecules exert their effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxy-PEG6-acid can be synthesized through the selective monotosylation of linear, symmetrical polyethylene glycol, followed by the introduction of functional groups. The hydroxyl end group is activated and reacted with potassium carbonate and thioacetic acid to yield a thioacetate end group. This is then hydrolyzed to form the desired compound .
Industrial Production Methods: In industrial settings, the production of Hydroxy-PEG6-acid involves the use of large-scale reactors and precise control of reaction conditions to ensure high purity and yield. The process typically includes the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy-PEG6-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds.
Esterification: The hydroxyl group can be esterified with carboxylic acids to form esters.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or ketones, and reduced back to alcohols
Common Reagents and Conditions:
EDC or DCC: Used for amide bond formation.
Potassium Carbonate and Thioacetic Acid: Used for the activation of the hydroxyl group.
Sodium Azide:
Major Products Formed:
Amides: Formed from the reaction with primary amines.
Esters: Formed from esterification reactions.
Comparación Con Compuestos Similares
- Hydroxy-PEG4-acid
- Hydroxy-PEG8-acid
- Hydroxy-PEG10-acid
- Hydroxy-PEG6-t-butyl ester
Comparison: Hydroxy-PEG6-acid is unique due to its specific chain length, which provides an optimal balance between solubility and stability. Compared to shorter PEG derivatives like Hydroxy-PEG4-acid, it offers better solubility and flexibility. Longer derivatives like Hydroxy-PEG8-acid and Hydroxy-PEG10-acid may offer increased solubility but can be less stable. The t-butyl ester variant provides additional stability but may require deprotection steps for further functionalization .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHJMFNIHYJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153660 | |
| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347750-85-9 | |
| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)

